Oxtriphylline

Description

Properties

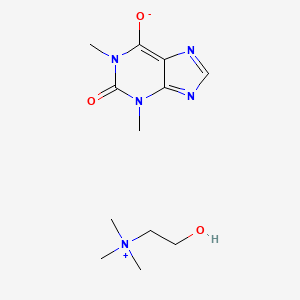

IUPAC Name |

1,3-dimethyl-2-oxopurin-6-olate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOELXOBIIIBLRJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894867 | |

| Record name | Choline salt with theophylline (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alcohol and water. | |

| Record name | Oxtriphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4499-40-5 | |

| Record name | Oxtriphylline [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxtriphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01303 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXTRIPHYLLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Choline salt with theophylline (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline theophyllinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXTRIPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K045XR58X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Oxtriphylline Action

Phosphodiesterase (PDE) Inhibition and Cyclic Nucleotide Modulation

A key mechanism by which theophylline (B1681296), released from oxtriphylline (B85587), acts is through the inhibition of phosphodiesterase (PDE) enzymes. nih.govsmolecule.comdrugbank.compatsnap.com PDEs are a superfamily of enzymes responsible for the hydrolysis and inactivation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers involved in various cellular processes. smolecule.comnih.gov By inhibiting PDEs, theophylline leads to increased intracellular concentrations of these cyclic nucleotides. smolecule.compatsnap.comtruemeds.inmims.commedscape.com

Inhibition of Specific Phosphodiesterase Isoforms (e.g., Type III and IV)

Theophylline is described as a non-selective phosphodiesterase inhibitor, affecting multiple PDE isoforms. smolecule.commedscape.comnih.govnih.gov Research indicates that theophylline competitively inhibits type III (PDE3) and type IV (PDE4) phosphodiesterase enzymes. nih.govpediatriconcall.comdrugbank.comncats.io PDE3 is known to hydrolyze both cAMP and cGMP, while PDE4 is primarily specific for cAMP. nih.gov Inhibition of these specific isoforms contributes to the pharmacological effects observed with oxtriphylline. nih.govpediatriconcall.comdrugbank.comncats.io Some sources also suggest inhibition of PDE7. sci-hub.se

Consequences on Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels and Downstream Signaling

Inhibition of PDE enzymes, particularly PDE3 and PDE4, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in various cell types, including smooth muscle cells of the airways. nih.govsmolecule.compatsnap.comtruemeds.inmims.commedscape.comcaymanchem.com Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets. In airway smooth muscle, this signaling cascade leads to relaxation, contributing to bronchodilation. smolecule.compatsnap.com Increased cAMP levels also play a role in modulating inflammatory cell function. patsnap.comtruemeds.in

Impact on Cyclic Guanosine Monophosphate (cGMP) Metabolism and Cellular Processes

While the effect on cAMP is more prominently discussed in the context of bronchodilation, theophylline's non-selective PDE inhibition also impacts cyclic guanosine monophosphate (cGMP) metabolism. smolecule.commedscape.com PDE3 hydrolyzes cGMP, and its inhibition by theophylline can lead to increased cGMP levels. nih.gov Elevated cGMP levels activate protein kinase G (PKG), which is involved in various cellular processes, including smooth muscle relaxation and vasodilation. smolecule.comnih.gov Some proposed mechanisms also include the inhibition of cyclic guanosine monophosphate metabolism. hres.ca

Adenosine Receptor Antagonism

Another significant mechanism of action of theophylline is the antagonism of adenosine receptors. nih.govsmolecule.comdrugbank.commedscape.comnih.gov Adenosine is an endogenous nucleoside that can cause bronchoconstriction, particularly in individuals with asthma, by releasing mediators like histamine (B1213489) and leukotrienes. nih.govpediatriconcall.comsmolecule.comdrugbank.commedscape.comportico.org

Characterization of Adenosine Receptor Subtype Selectivity (e.g., A2B Receptor)

Theophylline acts as a non-selective adenosine receptor antagonist, affecting A1, A2A, A2B, and A3 receptors, although its potency may vary across subtypes and adenosine concentrations. drugbank.comportico.orgbiomol.comprobes-drugs.orgoup.comwikipedia.org Specifically, theophylline binds to the adenosine A2B receptor and blocks its activity. nih.govpediatriconcall.comsmolecule.comdrugbank.com The A2B receptor is implicated in adenosine-mediated bronchoconstriction in humans. nih.govpediatriconcall.comsmolecule.comdrugbank.comportico.org While it shows antagonism at A1 and A2 receptors, it may be less effective at A3 receptors. portico.org Some studies suggest a greater affinity for the A1 receptor at lower adenosine concentrations, but at higher concentrations, it may completely antagonize A1 effects while only partially antagonizing A2 effects. oup.com

Mechanism of Counteraction of Adenosine-Mediated Bronchoconstriction

By antagonizing adenosine receptors, particularly the A2B subtype, theophylline counteracts the bronchoconstrictive effects mediated by adenosine. nih.govpediatriconcall.comsmolecule.comdrugbank.com This blockade prevents adenosine from binding to its receptors on airway smooth muscle and inflammatory cells, thereby inhibiting the downstream signaling that leads to smooth muscle contraction and mediator release. nih.govpediatriconcall.comsmolecule.comdrugbank.comportico.org This mechanism contributes to the bronchodilatory effect of oxtriphylline and its ability to reduce airway responsiveness to adenosine. nih.govpediatriconcall.comsmolecule.comdrugbank.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Oxtriphylline | 656652 |

| Theophylline | 2153 |

| Choline (B1196258) | 305 |

| Cyclic AMP (cAMP) | 6093 |

| Cyclic GMP (cGMP) | 3089 |

| Adenosine | 135019 |

Data Table Representation (Example - based on search results, specific quantitative data for PDE inhibition or receptor binding affinity (Ki values) were not consistently available across sources in a format suitable for a detailed comparative table within the scope of the search results. The following represents the type of data that might be presented in an interactive table if specific, comparable quantitative data were available.)

Table 1: Reported Molecular Targets of Theophylline (Active Metabolite of Oxtriphylline)

| Target | Type of Interaction | Organism (if specified) | Notes |

| Phosphodiesterase 3A (PDE3A) | Inhibitor | Humans | Competitively inhibits nih.govpediatriconcall.comdrugbank.comncats.io |

| Phosphodiesterase 4A (PDE4A) | Inhibitor | Humans | Competitively inhibits nih.govpediatriconcall.comdrugbank.comncats.io |

| Phosphodiesterase (General/Non-selective) | Inhibitor | - | Affects multiple isoforms smolecule.commedscape.comnih.govnih.gov |

| Adenosine receptor A2B | Antagonist | Humans | Blocks adenosine-mediated bronchoconstriction nih.govpediatriconcall.comsmolecule.comdrugbank.com |

| Adenosine receptor A1 | Antagonist | Humans | Antagonizes at therapeutic concentrations drugbank.comportico.orgprobes-drugs.orgwikipedia.org |

| Adenosine receptor A2a | Antagonist | Humans | Antagonizes at therapeutic concentrations drugbank.comportico.orgprobes-drugs.orgwikipedia.org |

| Adenosine receptor A3 | Antagonist | - | Less potent antagonism reported portico.orgwikipedia.org |

| Histone deacetylase 2 (HDAC2) | Activator | Humans | Involved in anti-inflammatory effects nih.govpediatriconcall.comdrugbank.commedscape.comnih.govnih.govncats.io |

| Phosphoinositide 3-kinase (PI3K) | Inhibition | - | Suggested mechanism nih.govnih.gov |

| Prostaglandin (B15479496) production | Inhibition | - | Suggested mechanism nih.govsmolecule.compharmacompass.com |

| Calcium flux/distribution | Regulation | - | Suggested mechanism nih.govsmolecule.comhres.capharmacompass.com |

| Catecholamine release | Stimulation | - | Suggested mechanism hres.caportico.org |

| Guanylyl cyclase | Inhibition | - | Possible impact on cGMP synthesis nih.gov |

Anti-inflammatory and Immunomodulatory Pathways

Beyond its bronchodilatory effects, theophylline, and thus oxtriphylline, exhibits anti-inflammatory and immunomodulatory properties, particularly relevant in inflammatory airway diseases. drugbank.compatsnap.compatsnap.comoatext.compharmgkb.org

Role in Prostaglandin Antagonism

Oxtriphylline appears to be associated with prostaglandin antagonism. nih.govhres.cahres.caechemi.com Prostaglandins (B1171923) are lipid compounds that play a significant role in inflammatory processes, including mediating bronchoconstriction and increasing vascular permeability. While the exact nature and extent of oxtriphylline's prostaglandin antagonism are not fully elucidated, this proposed mechanism suggests a potential pathway by which it may mitigate inflammatory responses in the airways. nih.govhres.cahres.caechemi.commsdvetmanual.com

Mechanisms of Histone Deacetylase Activation in Inflammatory States

In inflammatory conditions, theophylline has been shown to activate histone deacetylase (HDAC). drugbank.comnih.govpediatriconcall.comncats.ioprobes-drugs.org Histone acetylation and deacetylation are crucial epigenetic mechanisms that regulate gene expression. In inflammatory states, there is often an imbalance favoring histone acetylation, which promotes the transcription of pro-inflammatory genes. By activating HDAC, theophylline can reverse this process, leading to the deacetylation of histones and the suppression of inflammatory gene transcription. drugbank.comnih.govpediatriconcall.comoatext.compharmgkb.orgncats.ioprobes-drugs.org This mechanism is thought to contribute significantly to the anti-inflammatory effects of theophylline, potentially enhancing the efficacy of corticosteroids in treating inflammatory aspects of respiratory diseases. oatext.compharmgkb.org

Effects on Inflammatory Cell Function (e.g., Mast Cells, Eosinophils)

Oxtriphylline, through its active metabolite theophylline, influences the function of various inflammatory cells, including mast cells and eosinophils. patsnap.commsdvetmanual.comatsjournals.orgdrugs.comatsjournals.orgnih.govnih.govnih.govfrontiersin.org

Mast Cells: Mast cells are key players in allergic inflammation, releasing a variety of mediators such as histamine, leukotrienes, and prostaglandins upon activation. nih.govnih.gov Theophylline can inhibit adenosine binding to mast cell surface receptors, which in turn may inhibit the release of inflammatory mediators induced by antigen. msdvetmanual.comnih.gov While some studies on cultured human mast cells at clinically relevant concentrations did not show a significant effect of theophylline on the release of histamine, sulfidoleukotrienes, and prostaglandin D2, other research highlights the potential for adenosine receptor antagonism to modulate mast cell activity. nih.govnih.gov

Eosinophils: Eosinophils are another type of inflammatory cell implicated in the pathogenesis of asthma and other allergic diseases. atsjournals.orgatsjournals.org Studies have investigated the effects of theophylline on eosinophil function, such as superoxide (B77818) anion release. Research indicates that theophylline can have a dual effect on eosinophil superoxide anion generation, inhibiting it at high concentrations while potentially potentiating it at clinically relevant concentrations, possibly by competing with circulating adenosine for eosinophil A2 receptors. atsjournals.org Furthermore, low-dose theophylline has been shown to reduce eosinophilic inflammation in the airways of patients with mild asthma, as evidenced by decreased eosinophil counts in induced sputum, bronchoalveolar lavage fluid, and bronchial biopsies. atsjournals.orgnih.govnih.gov

Other Proposed or Associated Cellular Mechanisms

In addition to the well-established mechanisms, other cellular pathways have been proposed or associated with the actions of oxtriphylline/theophylline.

Translocation of Intracellular Calcium and its Regulatory Implications

An effect on the translocation of intracellular calcium has been proposed as another mechanism of action for oxtriphylline. nih.govhres.cahres.caechemi.com Calcium ions play a critical role in numerous cellular processes, including smooth muscle contraction and the release of inflammatory mediators. Regulation of intracellular calcium flux and distribution could therefore contribute to the pharmacological effects of oxtriphylline, such as smooth muscle relaxation. nih.govechemi.commsdvetmanual.com However, the precise details and significance of this mechanism are not fully proven. hres.cahres.ca

Molecular Basis of Bronchodilatory Synergy with Beta-Adrenergic Agonists

The bronchodilatory synergy observed between oxtriphylline (theophylline) and beta-adrenergic agonists is rooted in their convergent effects on intracellular cAMP levels. Beta-adrenergic agonists, particularly beta-2 agonists, exert their bronchodilatory effect by binding to beta-2 adrenergic receptors on airway smooth muscle cells wikipedia.orgwikipedia.orgclevelandclinic.org. This binding activates adenylyl cyclase through a stimulatory G protein, leading to the increased production of cAMP wikipedia.orgwikipedia.org. Elevated cAMP then activates PKA, resulting in the phosphorylation of proteins that promote smooth muscle relaxation wikipedia.orgwikipedia.org.

Mechanisms Contributing to Diuretic Activity

Oxtriphylline's contribution to diuretic activity is also linked to its molecular actions, primarily through the increase in intracellular cAMP levels in the kidneys patsnap.comnih.govpharmacompass.com. Elevated cAMP in renal cells can lead to increased renal blood flow and glomerular filtration rate patsnap.comnih.govpharmacompass.com. This enhancement in kidney function promotes the filtration of fluids and electrolytes, resulting in increased urine production patsnap.comnih.govpharmacompass.com.

Furthermore, theophylline's antagonism of adenosine receptors may also play a role in its diuretic effects. Adenosine can influence renal function, and blocking these receptors can modulate processes involved in water and electrolyte balance, contributing to the observed diuresis acpjournals.orgwikipedia.org.

Central Nervous System Stimulation and its Influence on Respiratory Drive

Oxtriphylline, through theophylline, exerts a mild stimulatory effect on the central nervous system (CNS) patsnap.comnih.govpharmacompass.com. This CNS stimulation contributes to an enhanced respiratory drive, which can be particularly beneficial in conditions characterized by compromised respiratory function patsnap.compatsnap.com.

The mechanism underlying this CNS stimulation and its effect on respiratory drive is thought to involve the antagonism of adenosine receptors in the brainstem, the region controlling respiration patsnap.comnih.gov. Adenosine is considered a central respiratory depressant, and by blocking adenosine A1 and A2a receptors, theophylline removes this inhibitory influence, thereby increasing neural excitability and stimulating respiratory centers nih.govacpjournals.orgwikipedia.org. This leads to improved ventilation and oxygenation patsnap.compatsnap.com. Additionally, methylxanthines like theophylline can increase central sensitivity to carbon dioxide and improve the contractility of the diaphragm, further contributing to enhanced respiratory function pharmacompass.comnih.govuspharmacist.com.

The following table summarizes the key molecular targets and actions of oxtriphylline's active component, theophylline, based on research findings:

| Molecular Target | Action | Physiological Effect | Relevant Section |

| Phosphodiesterase (PDE) (Types III, IV) | Inhibition | Increased intracellular cAMP | Molecular Mechanisms, Bronchodilatory Synergy, Diuretic Activity |

| Adenosine Receptors (A1, A2a, A2B) | Antagonism | Counteraction of adenosine-mediated effects | Molecular Mechanisms, Bronchodilatory Synergy, Diuretic Activity, CNS Stimulation |

| Histone Deacetylase 2 | Activation | Prevention of inflammatory gene transcription | Molecular Mechanisms |

Table 1: Molecular Targets and Actions of Theophylline

Detailed research findings have explored the affinity of theophylline for different adenosine receptor subtypes, indicating varying degrees of antagonism depending on adenosine concentrations oup.com. Studies have shown that theophylline can completely antagonize A1 receptor-mediated effects at certain concentrations but may only partially antagonize A2 receptor-mediated effects, particularly at higher adenosine concentrations oup.com. This differential antagonism may contribute to the varied physiological responses observed with theophylline, including its effects on the cardiovascular system and CNS wikipedia.orgoup.com.

Further research has investigated the interplay between phosphodiesterase inhibition and adenosine receptor antagonism, suggesting that while PDE inhibition was historically considered the primary mechanism, adenosine receptor antagonism plays a significant role in the therapeutic effects of methylxanthines, including respiratory stimulation patsnap.comnih.govacpjournals.org. The relative contribution of each mechanism can vary depending on the specific physiological effect and the concentration of theophylline acpjournals.org.

Pharmacokinetic Profile of Oxtriphylline and Its Active Metabolite, Theophylline

Absorption Dynamics

Following oral administration, oxtriphylline (B85587) undergoes dissociation, releasing theophylline (B1681296), which is then absorbed into the systemic circulation nih.govpharmacompass.com.

Gastrointestinal Absorption Characteristics of Theophylline Released from Oxtriphylline

Theophylline released from oxtriphylline is generally readily absorbed from the gastrointestinal tract hres.cahres.ca. Studies comparing oxtriphylline to other theophylline formulations, such as anhydrous theophylline in sustained-release tablets, have shown differences in absorption rates. For instance, one study indicated that 88% absorption was achieved in 6 hours with a slow-release oxtriphylline preparation (Choledyl SA), compared to 10 hours with an anhydrous theophylline preparation (Theo-Dur) nih.gov. This suggests that the formulation can influence the rate of theophylline absorption.

Influence of Choline (B1196258) Salt Formulation on Absorption Rate and Systemic Bioavailability

Oxtriphylline, as a choline salt of theophylline, is reported to be more soluble and stable compared to aminophylline (B1665990), another theophylline salt hres.cahres.camerckvetmanual.com. This increased solubility and stability are suggested to contribute to better absorption from the gastrointestinal tract and potentially less gastric irritation hres.cahres.ca. After ingestion, theophylline is released from oxtriphylline in the acidic environment of the stomach nih.govpharmacompass.comdrugbank.compharmacompass.com. The oral bioavailability of theophylline is generally high, reported to be around 96% for oral solutions or rapid-release tablets unil.ch. Bioavailability and absorption rates of controlled-release preparations, however, can be more variable and influenced by the specific formulation and food intake unil.ch.

Distribution Parameters

Once absorbed, theophylline is distributed throughout the body.

Apparent Volume of Distribution (Vd) Across Body Compartments

Theophylline distributes into fat-free tissues and body water unil.chfda.gov. The apparent volume of distribution (Vd) of theophylline in adults and children typically ranges from 0.3 to 0.7 L/kg, with an approximate average of 0.45 L/kg based on ideal body weight nih.govdrugbank.compharmacompass.comfda.govechemi.com. For non-obese patients, the Vd is often assumed to be around 0.5 L/kg basicmedicalkey.com. In premature infants, the Vd can be approximately twice that of an adult nih.govdrugbank.compharmacompass.comechemi.com. Theophylline can cross the placenta, enter breast milk, and distribute into the cerebrospinal fluid unil.chfda.govwikipedia.org. Certain conditions, such as hepatic cirrhosis, uncorrected acidemia, and pregnancy, can lead to an increase in the volume of distribution, primarily due to reduced plasma protein binding fda.gov.

Here is a summary of typical theophylline volume of distribution values:

| Population | Apparent Volume of Distribution (Vd) |

| Adults and Children | 0.3 - 0.7 L/kg nih.govdrugbank.compharmacompass.comechemi.com |

| Average (non-obese) | ~0.5 L/kg basicmedicalkey.com |

| Premature Infants | Approximately twice adult Vd nih.govdrugbank.compharmacompass.comechemi.com |

Plasma Protein Binding Characteristics of Theophylline and Implications for Pharmacological Activity

Theophylline binds to plasma proteins, primarily albumin unil.chfda.govwikipedia.orgnih.gov. The extent of protein binding is approximately 40% in adults unil.chfda.govwikipedia.org. Some sources indicate a range of 40-50% testcatalog.org or 55-65% within the therapeutic concentration range of 8 to 20 mcg/mL hres.cahres.ca. Studies have shown that at a serum concentration of 17 mcg/mL, approximately 56% of theophylline is bound to plasma protein in adults and children, while in premature infants, the binding is lower, around 36% drugbank.comechemi.com. The percentage of unbound theophylline can vary with pH, with a greater unbound fraction at pH 7 compared to pH 8 nih.gov. While protein binding appears to vary little in healthy individuals and shows no concentration dependence within the usual therapeutic range, it can be affected by factors such as pH and non-esterified fatty acid concentration nih.govoup.com. Only the unbound fraction of theophylline is considered pharmacologically active and able to cross biological membranes to reach receptor sites karger.com.

Here is a summary of typical theophylline plasma protein binding values:

| Population | Plasma Protein Binding Percentage | Primary Binding Protein |

| Adults | ~40% unil.chfda.govwikipedia.org | Albumin unil.chfda.govnih.gov |

| Adults and Children | ~56% (at 17 mcg/mL) drugbank.comechemi.com | Albumin unil.chfda.govnih.gov |

| Premature Infants | ~36% (at 17 mcg/mL) drugbank.comechemi.com | Albumin unil.chfda.govnih.gov |

| Therapeutic Range (8-20 mcg/mL) | 55-65% hres.cahres.ca | Albumin unil.chfda.govnih.gov |

Biotransformation and Metabolic Pathways

Theophylline is extensively metabolized in the liver, with approximately 90% undergoing biotransformation in adults pharmgkb.orgdrugbank.com. The primary metabolic pathways involve hepatic cytochrome P450 (CYP) enzymes unil.chfda.govwikipedia.orgpharmgkb.org.

The main metabolic pathway is 8-hydroxylation, which converts theophylline to 1,3-dimethyluric acid (1,3-DMU), accounting for approximately 60-80% of the parent drug metabolism nih.govhres.cahres.cadrugbank.compharmacompass.comechemi.compharmgkb.orgdrugbank.comjst.go.jp.

Another significant pathway is N-demethylation, leading to the formation of 1-methylxanthine (B19228) (1-MX) (8-24%) and 3-methylxanthine (B41622) (3-MX) (5-15%) nih.govdrugbank.compharmacompass.comechemi.compharmgkb.orgdrugbank.comjst.go.jp. 1-methylxanthine is further metabolized by xanthine (B1682287) oxidase to 1-methyluric acid (1-MU) nih.govdrugbank.compharmacompass.comechemi.comdrugbank.comjst.go.jp.

A small proportion of theophylline (around 6%) can also be N-methylated to caffeine (B1668208) pharmgkb.orgdrugbank.com. While 8-hydroxylation can be carried out by CYP1A2, it is not the sole enzyme responsible in vivo pharmgkb.org. CYP1A2 is the predominant enzyme involved in theophylline metabolism, with CYP2E1 also playing a role at higher plasma concentrations wikipedia.orgnih.gov. CYP3A4 may also be involved wikipedia.org. Studies using human liver microsomes confirm the involvement of cytochrome P-450 isozymes in theophylline metabolism nih.gov. Cimetidine (B194882) and caffeine have been shown to selectively inhibit the demethylation pathways nih.gov.

The 3-methylxanthine metabolite has some pharmacological activity, although it is considerably less potent than theophylline pharmgkb.orgdrugbank.com. Caffeine is also a pharmacologically active metabolite drugbank.com.

The biotransformation of theophylline can be influenced by various factors, including age, disease states (such as hepatic impairment), smoking, and concomitant drug administration hres.cahres.caunil.chfda.govwikipedia.orgtestcatalog.orgpharmgkb.orgnih.govkoreascience.krcjpas.netnih.gov.

Here is a summary of the main metabolic pathways and metabolites of theophylline:

| Pathway | Metabolite | Contribution to Metabolism | Enzymes Involved |

| 8-Hydroxylation | 1,3-Dimethyluric acid (1,3-DMU) | 60-80% nih.govhres.cahres.cadrugbank.compharmacompass.comechemi.compharmgkb.orgdrugbank.comjst.go.jp | Primarily CYP1A2, others involved pharmgkb.orgnih.gov |

| N-Demethylation | 1-Methylxanthine (1-MX) | 8-24% nih.govdrugbank.compharmacompass.comechemi.compharmgkb.orgdrugbank.comjst.go.jp | CYP1A2, possibly others wikipedia.orgnih.gov |

| N-Demethylation | 3-Methylxanthine (3-MX) | 5-15% nih.govdrugbank.compharmacompass.comechemi.compharmgkb.orgdrugbank.comjst.go.jp | CYP1A2, possibly others wikipedia.orgnih.gov |

| Further Metabolism | 1-Methyluric acid (1-MU) | Formed from 1-MX nih.govdrugbank.compharmacompass.comechemi.comdrugbank.comjst.go.jp | Xanthine Oxidase nih.govdrugbank.compharmacompass.comechemi.comdrugbank.comjst.go.jp |

| N-Methylation | Caffeine | ~6% pharmgkb.orgdrugbank.com | Not explicitly specified for this pathway in sources |

Hepatic Metabolism Pathways, Including Cytochrome P450 Enzyme Involvement (e.g., CYP1A2)

Theophylline is primarily eliminated by hepatic metabolism, with approximately 90% of the drug undergoing biotransformation in the liver in adults. unil.chpharmgkb.orgpharmgkb.orgnih.gov This metabolism involves isoenzymes of the cytochrome P450 (CYP) system. unil.ch The major enzyme responsible for theophylline metabolism is CYP1A2, which catalyzes both N-demethylation and 8-hydroxylation reactions. pharmgkb.orgnih.govkoreamed.org CYP2E1 also plays a minor role in the 8-hydroxylation of theophylline. pharmgkb.orgnih.govkoreamed.orgdrugbank.com While CYP3A4 has been suggested to have a minor role in the formation of certain metabolites based on in vitro inhibition experiments and drug-drug interactions, in vitro experiments with expressed CYP3A4 did not show its involvement in theophylline metabolism. pharmgkb.org

Analysis of Inter-individual Variability in Metabolic Rates and Genetic Determinants

Significant inter-individual variability exists in theophylline metabolism and clearance. unil.chpsu.ac.thaapharma.ca This variability can be substantial, with serum concentrations varying at least sixfold among patients given the same dose. nih.govaapharma.ca This variation is largely attributed to differences in the rate of metabolism. hres.cahres.caaapharma.ca

Studies, including twin studies, have indicated that genetic factors play a predominant role in the inter-individual variation in theophylline elimination, particularly in the rate constants of metabolite formation. jci.orgnih.gov Heritability (H¹²) values for the interindividual variation in the formation rate constants of 3-methylxanthine, 1-methyluric acid, and 1,3-dimethyluric acid have been reported as 0.61, 0.84, and 0.95, respectively, suggesting a strong genetic influence on these metabolic pathways. jci.orgnih.gov The distribution curves for the rate constants of formation of each metabolite have appeared trimodal in studies of unrelated adults, consistent with control by two alleles at a single genetic locus with autosomal codominant transmission. jci.org High correlations among the three rate constants in individuals suggest regulation by a shared factor. jci.orgnih.gov

CYP1A2 is a key enzyme contributing to this variability. koreamed.orgnih.gov Polymorphisms in the CYP1A2 gene can influence theophylline metabolism. pharmgkb.orgnih.govkoreamed.org For example, certain CYP1A2 genotypes have been associated with decreased metabolism of theophylline. pharmgkb.orgnih.gov However, some studies have not found a significant association between specific CYP1A2 single nucleotide polymorphisms (SNPs) and theophylline clearance. nih.gov

Endogenous factors such as age and disease states significantly influence metabolism. unil.ch Clearance is reduced in neonates and the elderly and increased in children aged 1 to 9 years. unil.chpsu.ac.th Conditions like cirrhosis and congestive heart failure also reduce theophylline clearance. unil.chpsu.ac.th Exogenous factors, including concomitant drugs, smoking, and nutritional factors, can affect biotransformation by inducing or inhibiting metabolizing enzymes. unil.chnih.gov

Elimination Kinetics

Theophylline and its metabolites are primarily eliminated from the body.

Renal Excretion Mechanisms of Theophylline and its Metabolites

The kidneys are the main route of elimination for both theophylline and its metabolites. drugbank.comnih.gov However, only about 10% of a theophylline dose is excreted unchanged in the urine in children older than three months and in adults. hres.cahres.canih.gov In neonates, renal excretion of unchanged theophylline can be higher, around 50% of the dose. nih.gov The metabolites, such as 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine, are also primarily eliminated renally. drugbank.comnih.gov

Contribution of Non-Renal Elimination Routes (e.g., Fecal Excretion)

While renal excretion is the primary route, some unchanged theophylline is eliminated in the feces. drugbank.comnih.gov Biliary excretion with subsequent re-absorption may occur, but this has not been definitively demonstrated in humans. hres.cahres.ca

Half-Life Variability and Influencing Endogenous and Exogenous Factors

The serum half-life of theophylline exhibits considerable variability among individuals and is influenced by numerous factors. drugbank.comnih.govhres.cahres.caaapharma.cawikipedia.org

Factors influencing theophylline half-life include:

Age: Half-life is significantly longer in premature neonates (15-58 hours) and neonates (24 hours). drugbank.comnih.govwikipedia.org Children aged 1 to 9 years have a shorter half-life (3.5 hours) compared to adults. wikipedia.org In non-smoking adults, the average half-life is around 5-8 hours, with a range of 3-12.8 hours. drugbank.comnih.govunil.chhres.cahres.canih.govwikipedia.org The elderly may have reduced clearance and a prolonged half-life. unil.chpsu.ac.thaapharma.cawikipedia.orgccjm.org

Smoking Status: Cigarette smoking significantly increases theophylline clearance, leading to a shorter half-life (4-5 hours in adult smokers). unil.chhres.cahres.capsu.ac.thwikipedia.org This is thought to be due to the induction of hepatic metabolic enzymes by components of cigarette smoke. hres.cahres.ca

Disease States: Conditions affecting hepatic or cardiac function can prolong the half-life. unil.chpsu.ac.thaapharma.cawikipedia.org Cirrhosis, congestive heart failure (NYHA class I-II: 12 hours, NYHA class III-IV: 24 hours), and hypothyroidism are associated with decreased clearance and longer half-lives. unil.chpsu.ac.thaapharma.cawikipedia.org Febrile viral illnesses can also reduce clearance. wikipedia.org Cor pulmonale and pulmonary edema can prolong the half-life to as long as 24 hours. psu.ac.th

Concomitant Drugs: Many drugs can interact with theophylline metabolism, primarily through effects on CYP enzymes, leading to changes in half-life. unil.chaapharma.caccjm.orgresearchgate.net For example, ciprofloxacin (B1669076), a CYP1A2 inhibitor, has been associated with increased risk of hospitalization in elderly patients treated with theophylline, likely due to impaired metabolism. pharmgkb.org Mexiletine has been shown to lower theophylline plasma clearance and increase its half-life. researchgate.net Caffeine, which shares CYP1A2 as a metabolic pathway, can inhibit theophylline metabolism, increasing its AUC and decreasing clearance. journal-dtt.org

Dietary Factors: Low-carbohydrate and high-protein diets have been associated with a significant increase in theophylline clearance. unil.ch

The significant inter-individual and intra-individual variability in theophylline pharmacokinetics, influenced by these endogenous and exogenous factors, highlights the importance of individualizing dosage regimens. psu.ac.thaapharma.caccjm.orgresearchgate.net

Data Tables

Here are some interactive data tables summarizing key pharmacokinetic parameters and metabolite information:

| Parameter | Value (Adult Non-smokers) | Unit | Source |

|---|---|---|---|

| Oral Bioavailability (F) | 96 | % | unil.ch |

| Clearance (CL) | 3 | L/h | unil.ch |

| Volume of Distribution (Vd) | 35 | L | unil.ch |

| Protein Binding | 40 | % | unil.chwikipedia.org |

| Half-life (t½) | 5-8 (average) | hours | nih.govwikipedia.org |

| Metabolite | Formation Pathway | Approximate Contribution (%) | Pharmacological Activity |

|---|---|---|---|

| 1,3-Dimethyluric acid | 8-hydroxylation | 60-80 | None |

| 1-Methylxanthine | N-demethylation | 8-24 | None |

| 3-Methylxanthine | N-demethylation | 5-15 | Active (approx. 1/10 of theophylline) pharmgkb.org |

| 1-Methyluric acid | Metabolism of 1-methylxanthine by xanthine oxidase | - | None |

| Population Group | Typical Half-Life Range (hours) | Source |

|---|---|---|

| Premature Neonates | 15-58 | drugbank.comnih.gov |

| Neonates | 24 | wikipedia.org |

| Children (1-9 years) | 1.5-9.5 (average 3.5-3.7) | drugbank.comnih.govhres.cahres.cawikipedia.org |

| Adult Non-smokers | 3-12.8 (average 5-10.5) | drugbank.comnih.govhres.cahres.canih.govpsu.ac.th |

| Adult Smokers (1-2 packs/day) | 4-5 | hres.cahres.cawikipedia.org |

| Hepatic Impairment | 24 | wikipedia.org |

| Congestive Heart Failure (NYHA I-II) | 12 | wikipedia.org |

| Congestive Heart Failure (NYHA III-IV) | 24 | wikipedia.org |

| Elderly | Prolonged (can exceed 24) | psu.ac.thaapharma.cawikipedia.org |

Age-Dependent Pharmacokinetics: Comparative Analysis in Neonates, Infants, Children, Adults, and Elderly Populations

Age significantly influences the pharmacokinetics of theophylline. Clearance is markedly reduced in neonates and the elderly compared to other age groups. wikipedia.orgunil.chresearchgate.net

Neonates and Infants: Newborns and neonates exhibit extremely slow clearance rates, and the elimination half-life can exceed 24 hours. hres.cahres.ca Hepatic metabolism is reduced in newborns, leading to a higher percentage of the dose being excreted unchanged in the urine compared to adults. researchgate.net Theophylline clearance is reduced in infants but increases rapidly during the first year of life. researchgate.net The volume of distribution is higher in premature infants, potentially due to differences in body composition and protein binding. researchgate.net

Children: Children aged 1 to 12 years generally have increased theophylline clearance compared to adults. wikipedia.orgatsjournals.orgresearchgate.net The elimination half-life in children is typically shorter, around 3-4 hours. researchgate.netglowm.com

Adults: In healthy non-smoking adults, the mean elimination half-life of theophylline is approximately 7-9 hours. wikipedia.orghres.caglowm.com

Elderly Populations: Theophylline clearance is reduced in the elderly, with hepatic clearance potentially decreased by 15-30% and renal clearance by 12-26%. researchgate.net Reduced plasma protein binding in the elderly can also lead to an increased concentration of unbound, pharmacologically active drug. researchgate.net The decreased clearance in older adults may lead to a prolonged half-life, potentially exceeding 24 hours in some cases. wikipedia.orghres.ca

The age-dependent variations in theophylline pharmacokinetics are summarized in the table below:

| Age Group | Theophylline Clearance (approximate) | Theophylline Half-Life (approximate) | Notes |

| Premature Neonates | Very low | ~30 hours wikipedia.org | Higher volume of distribution, reduced hepatic metabolism. researchgate.netkarger.com |

| Neonates | Markedly reduced unil.chresearchgate.net | ~24 hours wikipedia.org | Higher percentage of unchanged drug in urine. researchgate.net |

| Infants | Reduced, then rapidly increases researchgate.net | 19.9-35.5 hours (infants) researchgate.net | Clearance increases during the first year. researchgate.net |

| Children (1-12 years) | Increased wikipedia.orgatsjournals.orgresearchgate.net | 3-4 hours researchgate.netglowm.com | Higher clearance compared to adults. wikipedia.orgatsjournals.orgresearchgate.net |

| Adults (Non-smokers) | Standard | 7-9 hours wikipedia.orghres.caglowm.com | Baseline for comparison. |

| Adults (Smokers) | Increased wikipedia.orgunil.chnih.govnih.gov | 4-5 hours wikipedia.orghres.caglowm.com | Significant increase due to enzyme induction. nih.govnih.gov |

| Elderly Populations | Reduced wikipedia.orgunil.chresearchgate.net | ~12 hours wikipedia.org (can exceed 24 hours) hres.ca | Reduced hepatic and renal clearance, decreased protein binding. researchgate.net |

Impact of Lifestyle Factors (e.g., Smoking Status) on Theophylline Clearance Rates

Smoking is a significant lifestyle factor that profoundly affects theophylline metabolism and clearance. rxkinetics.comnih.gov Cigarette and marijuana smoking induce the activity of hepatic microsomal enzymes, particularly CYP1A2, which is primarily responsible for theophylline metabolism. wikipedia.orgatsjournals.orgpharmgkb.orgnih.gov

Studies have shown that smoking can increase theophylline clearance by 58-100% and decrease its half-life by approximately 63% in smokers compared to non-smokers. nih.gov Heavy smokers may metabolize theophylline twice as fast as non-smokers. rxkinetics.com For instance, the mean half-life in smokers has been reported as 4.3 hours, significantly shorter than the 7.0 hours observed in non-smokers. nih.gov The increased clearance caused by smoking is likely due to the induction of drug-metabolizing enzymes. nih.gov Smoking cessation can lead to a reduction in theophylline elimination. nih.gov

Influence of Pathophysiological Conditions (e.g., Hepatic Impairment, Cardiovascular Disease, Systemic Fever, Viral Infections) on Clearance

Various pathophysiological conditions can significantly alter theophylline clearance, primarily by affecting hepatic metabolism or blood flow to the liver. rxkinetics.comdrugs.comccjm.org

Hepatic Impairment: Liver diseases such as cirrhosis, acute hepatitis, and cholestasis can substantially decrease theophylline clearance, often by 50% or more. rxkinetics.comdrugs.comnih.govkarger.com This impaired clearance is related to reduced liver cell function. nih.gov In patients with liver disease, theophylline half-life can approach 24 hours, compared to about 7 hours in controls. karger.comresearchgate.net

Cardiovascular Disease: Conditions like congestive heart failure (CHF) also lead to decreased theophylline clearance, primarily due to diminished blood flow to the liver. rxkinetics.comdrugs.comccjm.orgnih.gov Theophylline clearance can be reduced by 50% or more in patients with CHF. drugs.com In advanced heart failure, the half-life can be significantly prolonged. researchgate.net

Systemic Fever: Acute illnesses associated with fever, particularly sustained high fever (e.g., >102°F for >24 hours), have been reported to prolong theophylline half-life and reduce its clearance. rxkinetics.comdrugs.comhres.casukl.gov.cz

Viral Infections: Viral infections can impair theophylline metabolism, potentially due to increased levels of interferon, which may suppress hepatic microsomal enzymes. atsjournals.orgnih.govresearchgate.netatsjournals.org Studies have shown that the plasma half-life of theophylline can be significantly longer during the acute stage of certain upper-respiratory-tract viral illnesses compared to when the patient is healthy. nih.gov Influenza virus infection has been associated with impaired theophylline elimination. hres.ca

The influence of certain pathophysiological conditions on theophylline clearance is summarized below:

| Pathophysiological Condition | Impact on Theophylline Clearance | Notes |

| Hepatic Impairment (e.g., Cirrhosis) | Decreased (often ≥ 50%) rxkinetics.comdrugs.com | Related to reduced liver cell function. nih.govkarger.com Half-life can be prolonged. karger.comresearchgate.net |

| Congestive Heart Failure (CHF) | Decreased (often ≥ 50%) rxkinetics.comdrugs.com | Due to diminished hepatic blood flow. rxkinetics.comccjm.orgnih.gov Half-life can be prolonged. researchgate.net |

| Systemic Fever | Decreased rxkinetics.comdrugs.com | Particularly with sustained high fever. rxkinetics.comdrugs.comhres.ca |

| Viral Infections | Decreased atsjournals.orgnih.govresearchgate.net | Potentially due to interferon effects. researchgate.netatsjournals.org Half-life can be prolonged. nih.gov |

| Chronic Obstructive Pulmonary Disease (with chronic hypoxemia) | Some impairment nih.gov | Requires more study. nih.gov |

| Renal Failure | Not impaired nih.gov | Renal excretion of unchanged drug is minor in adults. wikipedia.orgunil.ch |

| Cystic Fibrosis | Increased wikipedia.orgatsjournals.orgnih.gov | |

| Hyperthyroidism | Increased wikipedia.orgnih.gov |

Pharmacodynamic Effects of Oxtriphylline

Respiratory System Modulations

Oxtriphylline (B85587) is primarily recognized for its beneficial effects on the respiratory system, particularly in conditions characterized by reversible bronchoconstriction such as asthma, chronic bronchitis, and emphysema. nih.govpatsnap.com Its actions include relaxing the muscles in the lungs and chest to facilitate airflow, reducing the lungs' sensitivity to inflammatory triggers, and enhancing the contractions of the diaphragm. drugbank.comnih.gov

The principal mechanism by which oxtriphylline induces bronchodilation is through the inhibition of the phosphodiesterase (PDE) enzyme. patsnap.compatsnap.com Specifically, theophylline (B1681296), the active metabolite of oxtriphylline, competitively inhibits PDE type III and type IV. nih.govpediatriconcall.com This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within the smooth muscle cells of the bronchial airways. patsnap.com Elevated cAMP levels result in the relaxation of these muscles, leading to the dilation of the airways and facilitating easier breathing. patsnap.com

Another identified mechanism is the antagonism of adenosine receptors. nih.gov Adenosine can cause bronchoconstriction; by blocking its A2B receptors, theophylline counteracts this effect. drugbank.comnih.gov In inflammatory conditions, theophylline can also activate histone deacetylase, which helps to prevent the transcription of inflammatory genes. drugbank.compediatriconcall.com

Oxtriphylline, through its active component theophylline, has been shown to decrease the hyper-reactivity of airways to various stimuli. drugbank.comnih.govpediatriconcall.com This includes a reduced response to inhaled substances like histamine (B1213489) and methacholine, which are often used in bronchial challenge tests to assess airway sensitivity. nih.govpediatriconcall.comdoctorlib.orgnice.org.uk By making the airways less sensitive, oxtriphylline helps to prevent the exaggerated bronchoconstrictor response typically seen in individuals with asthma when exposed to allergens and other triggers. drugbank.comnih.gov

Table 1: Effect of Theophylline (from Oxtriphylline) on Airway Responsiveness

| Stimulus | Effect on Airway Responsiveness | Mechanism of Action |

| Histamine | Reduces bronchoconstriction | Adenosine receptor antagonism may play a role in decreasing histamine release from mast cells. doctorlib.org |

| Methacholine | Reduces bronchoconstriction | Direct smooth muscle relaxation and potential anti-inflammatory effects contribute to decreased sensitivity. pediatriconcall.comkoreamed.org |

| Allergens | Suppresses the response of the airways | Theophylline can attenuate the late-phase allergic response. simsrc.edu.indrugbank.com |

Research has demonstrated that theophylline, the active component of oxtriphylline, can improve the contractility of the diaphragm and other respiratory muscles. nih.govnih.gov This effect is significant as it can help to reduce respiratory muscle fatigue, a common issue in patients with chronic obstructive pulmonary disease (COPD). nih.govhres.ca Studies have shown that theophylline can reverse diaphragmatic fatigue and prevent it when administered prophylactically. nih.govcapes.gov.br The proposed mechanism for this action involves an effect on transmembrane calcium movements, possibly through the blockade of adenosine receptors. nih.gov Recent studies using diaphragmatic ultrasound have also shown that theophylline significantly improves diaphragmatic function, as measured by thickening fraction and excursion. ekb.eg

Cardiovascular System Responses

In addition to its respiratory effects, oxtriphylline also influences the cardiovascular system. These effects are primarily due to the stimulatory properties of theophylline on cardiac muscle and its effects on vascular smooth muscle. hres.ca

Table 2: Cardiovascular Effects of Theophylline (from Oxtriphylline)

| Cardiovascular Parameter | Effect |

| Cardiac Inotropy | Augmentation (Increased contractility) hres.ca |

| Cardiac Chronotropy | Augmentation (Increased heart rate) hres.ca |

| Systemic Vascular Tone | Relaxation (Vasodilation) nih.gov |

| Cerebral Vascular Tone | Constriction (Vasoconstriction) simsrc.edu.in |

| Pulmonary Artery Pressure | Reduction nih.gov |

| Pulmonary Vascular Resistance | Reduction nih.gov |

on Renal and Gastrointestinal Systems

Oxtriphylline, the choline (B1196258) salt of theophylline, exerts notable effects on both the renal and gastrointestinal systems. nih.gov These actions are attributable to its active component, theophylline, a methylxanthine compound. hres.cadrugbank.com

Mechanisms Underlying Diuretic Manifestations

Theophylline, the active metabolite of oxtriphylline, produces a mild diuretic effect through several mechanisms primarily impacting renal hemodynamics and tubular function. hres.canih.govlitfl.com One of the principal actions is the relaxation of smooth muscle in the renal arterioles, which leads to vasodilation. mdpi.com This vasodilation increases renal blood flow and, consequently, the glomerular filtration rate (GFR). patsnap.comwikipedia.org

| Mechanism | Description | Primary Site of Action | Key Mediator |

|---|---|---|---|

| Increased Renal Blood Flow | Causes vasodilation of renal arterioles, enhancing blood flow to the glomeruli. mdpi.comwikipedia.org | Renal Arterioles | Smooth Muscle Relaxation |

| Increased Glomerular Filtration Rate (GFR) | The increased renal blood flow leads to a higher rate of filtration at the glomerulus. patsnap.com | Glomerulus | Increased Hydrostatic Pressure |

| Inhibition of Tubular Reabsorption | Blocks adenosine A1 receptors in the proximal tubule, reducing the reabsorption of sodium and water. nih.gov | Proximal Tubule | Adenosine A1 Receptor Antagonism |

Influence on Gastric Secretion Profiles

Oxtriphylline is known to stimulate the secretion of gastric acid and digestive enzymes. hres.calitfl.comhres.caechemi.com This effect is a direct consequence of theophylline's action on the gastric mucosa. physiology.org The underlying mechanism involves the inhibition of the phosphodiesterase (PDE) enzyme within gastric parietal cells. nih.govnih.gov

By inhibiting PDE, theophylline prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels. patsnap.comphysiology.org In the gastric mucosa, cAMP acts as a second messenger that mediates the stimulation of hydrochloric acid production. nih.gov Studies in isolated frog gastric mucosa have demonstrated that theophylline increases mucosal cAMP content, and this increase precedes and parallels the secretory response. physiology.orgnih.gov This stimulation of acid secretion is a known class effect of methylxanthines and can lead to the exacerbation of conditions like peptic ulcer disease. nih.govdrugs.com

Central Nervous System Effects

As a methylxanthine, the theophylline component of oxtriphylline exerts a stimulatory effect on the central nervous system (CNS). hres.capatsnap.com The extent of these effects is generally related to the serum concentration of theophylline. drugs.com

Physiological Manifestations of General Central Nervous System Stimulation

The CNS stimulation produced by oxtriphylline manifests in several ways. It can cause a mild cortical arousal, leading to increased alertness, restlessness, and a deferral of fatigue. litfl.compatsnap.com This general stimulation can also manifest as nervousness and insomnia. hres.cawikipedia.org

A significant physiological effect is the stimulation of the medullary respiratory center. patsnap.comwikipedia.org This action enhances the respiratory drive, which can improve ventilation and oxygenation. patsnap.com Theophylline may also add to the CNS stimulant effects of other substances like caffeine (B1668208). mayoclinic.orgmayoclinic.org

Neurological Excitability and Associated Clinical Correlates

At therapeutic concentrations, oxtriphylline can cause fine skeletal muscle tremors and reflex hyperexcitability. hres.cadrugs.com As serum levels rise into the toxic range, the degree of neurological excitability increases significantly, which can lead to more severe clinical correlates such as generalized seizures. wikipedia.orgdrugs.com

Research into the mechanism of this excitability points towards the modulation of neurotransmitter systems. A key proposed mechanism is the antagonism of adenosine receptors in the brain, which are normally inhibitory. researchgate.net Furthermore, studies using transcranial magnetic stimulation (TMS) have shown that theophylline increases the excitability of the human motor cortex. nih.gov This effect is achieved through a reduction in intracortical inhibition (ICI), a process believed to be mediated by the neurotransmitter gamma-aminobutyric acid (GABA) at GABAA receptors. nih.gov This suggests that theophylline's potential to induce convulsions may stem from its inhibition of GABAergic transmission. nih.gov

| Effect Type | Manifestation | Proposed Mechanism |

|---|---|---|

| General CNS Stimulation | Increased alertness, restlessness, insomnia. litfl.compatsnap.com | Cortical arousal, antagonism of adenosine receptors. litfl.comresearchgate.net |

| Respiratory Stimulation | Enhanced respiratory drive. patsnap.comwikipedia.org | Stimulation of the medullary respiratory center. wikipedia.org |

| Neurological Excitability | Fine skeletal muscle tremors, reflex hyperexcitability. hres.cadrugs.com | Increased motor cortex excitability. nih.gov |

| Severe Neurological Effects (Toxicity) | Generalized seizures. wikipedia.orgdrugs.com | Reduction of GABAergic intracortical inhibition. nih.gov |

Compound Reference Table

| Compound Name |

|---|

| Adenosine |

| Caffeine |

| Choledyl SA |

| Cyclic Adenosine Monophosphate (cAMP) |

| Gamma-aminobutyric acid (GABA) |

| Hydrochloric acid |

| Oxtriphylline |

| Sodium |

| Theophylline |

Clinical Efficacy and Therapeutic Research Applications

Efficacy in Reversible Airway Obstruction Disorders

Oxtriphylline (B85587) is indicated for the treatment of symptoms associated with bronchial asthma, chronic bronchitis, and emphysema. drugbank.compatsnap.com The active moiety, theophylline (B1681296), works through several mechanisms, including the inhibition of phosphodiesterase, which leads to an increase in cyclic AMP and subsequent bronchodilation. patsnap.com It also possesses anti-inflammatory properties and may enhance the contractility of the diaphragm, further aiding respiratory function. drugbank.compatsnap.com

Clinical Trial Outcomes and Long-term Efficacy in Bronchial Asthma

Clinical research has demonstrated the utility of oxtriphylline in the maintenance treatment of bronchial asthma. In one clinical trial involving 50 stable asthmatic patients on maintenance theophylline, a switch to an equivalent dose of a sustained-action (SA) formulation of oxtriphylline was evaluated. The study concluded that all subjects remained clinically stable throughout the study period, suggesting that oxtriphylline SA is a useful agent for the maintenance therapy of asthma and can be safely substituted for other theophylline regimens. nih.gov

While extensive long-term efficacy data specifically for oxtriphylline is limited in recent literature, studies comparing different formulations of theophylline derivatives provide insights. A comparative study evaluated choline (B1196258) theophyllinate (oxtriphylline) and a sustained-release theophylline (SRT) preparation in 16 adults with chronic bronchial asthma. The findings indicated that the SRT preparation resulted in a significantly higher mean forced expiratory volume in one second (FEV1). Patients also reported fewer asthma symptoms during the week they received the SRT compared to the week they were treated with choline theophyllinate. researchgate.net

Research on Oxtriphylline's Role in Chronic Obstructive Pulmonary Disease (COPD) Management

Oxtriphylline is indicated for the management of COPD. drugbank.compatsnap.com However, much of the specific clinical efficacy research in this area has focused on the parent compound, theophylline. Systematic reviews and meta-analyses of randomized controlled trials have established that oral theophylline provides modest but significant improvements in lung function for patients with stable COPD.

A meta-analysis of 18 trials concluded that treatment with oral theophylline improves both trough (pre-dose) and peak (post-dose) Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC) in patients with clinically stable COPD. researchgate.net Another systematic review of 20 randomized controlled trials reported similar findings, with theophylline leading to a weighted mean difference (WMD) improvement in FEV1 of 0.10 L and in FVC of 0.21 L compared to placebo. nih.gov This review also noted improvements in gas exchange, with increases in arterial oxygen tension (PaO2) and decreases in arterial carbon dioxide tension (PaCO2). nih.gov While these findings support the role of theophylline in COPD management, specific data isolating the effects of the oxtriphylline salt are less prevalent in recent clinical literature.

Therapeutic Applications in Chronic Bronchitis and Emphysema

Chronic bronchitis and emphysema are the two main conditions that comprise COPD, and oxtriphylline is indicated for the treatment of symptoms for both. drugbank.compatsnap.comdrugbank.com The bronchodilatory and potential anti-inflammatory effects of theophylline, released from oxtriphylline, are the basis for its use in these conditions. patsnap.com The goal of therapy is to relax the smooth muscles of the airways, easing the airflow limitation characteristic of both chronic bronchitis and emphysema. Despite its indication, specific clinical trial data focusing solely on the efficacy of oxtriphylline in distinct populations of patients with either chronic bronchitis or emphysema, separate from the broader COPD classification, are not widely available in contemporary medical literature.

Comparative Effectiveness Studies

Comparative studies have been essential in defining the therapeutic niche of oxtriphylline relative to other theophylline formulations and in combination with other classes of bronchodilators.

Pharmacodynamic Comparisons with Other Theophylline Formulations (e.g., Sustained-Release, Elixir vs. Tablets)

Oxtriphylline as a choline salt of theophylline was developed to enhance the solubility and absorption of the parent drug. Product information reports that oxtriphylline is more soluble, more stable, and better absorbed from the gastrointestinal tract with less gastric irritation compared to aminophylline (B1665990), another common theophylline salt. drugbank.com

The formulation of the drug product can significantly impact its pharmacodynamic profile. A study comparing a sustained-release theophylline preparation (Theo-Dur) with a conventional fast-release preparation (Nuelin) in 19 adult asthmatics found that the sustained-release form provided higher morning theophylline concentrations, which correlated with higher morning peak flow values. dovepress.com Another study in healthy adults compared the absorption of a sustained-release theophylline tablet to a reference elixir. The extent of theophylline absorption was found to be equivalent between the two formulations, though the sustained-release tablet offered the advantage of less frequent dosing. nih.gov

Research comparing an oral theophylline elixir (Elixophyllin) with two different combination tablet formulations found that absorption was most rapid from the elixir. nih.gov Peak concentrations followed the order of elixir > Marax tablet > Tedral tablet, highlighting how different formulations and the presence of other active ingredients can alter the pharmacodynamics of theophylline. nih.gov

| Formulation Type | Key Pharmacodynamic Finding | Reference Study |

|---|---|---|

| Oxtriphylline vs. Aminophylline | Oxtriphylline is reported to be more soluble, stable, better absorbed, and less irritating to the gastric mucosa. | Product Monograph drugbank.com |

| Sustained-Release Theophylline vs. Conventional Theophylline | Sustained-release preparation gave higher morning plasma concentrations and higher morning peak flow values in asthmatics. | Haahtela et al. dovepress.com |

| Sustained-Release Theophylline Tablets vs. Theophylline Elixir | The extent of absorption was equivalent, but the sustained-release tablet allowed for less frequent dosing. | Guttu et al. nih.gov |

| Theophylline Elixir vs. Tablets | Absorption was most rapid from the elixir formulation compared to two different tablet formulations. | Weinberger et al. nih.gov |

Research on Combination Therapies with Other Bronchodilators (e.g., Beta-Agonists, Anticholinergics)

Research has explored the potential for additive or synergistic effects when combining oxtriphylline with other classes of bronchodilators, such as beta-agonists and anticholinergics.

A notable double-blind, crossover trial evaluated three different bronchodilator regimens in 22 asthmatic patients over one-month periods:

Inhaled ipratropium (B1672105) (anticholinergic) plus oral oxtriphylline

Inhaled fenoterol (B1672521) (beta-agonist) plus oral oxtriphylline

Inhaled ipratropium, inhaled fenoterol, plus oral oxtriphylline (triple therapy)

| Therapy Regimen | Number of Patients | Key Finding | Reference |

|---|---|---|---|

| Triple Therapy (Ipratropium + Fenoterol + Oxtriphylline) | 22 Asthmatics | Greatest overall benefit in bronchodilation (FEV1, VC, V50) after one month of treatment. | Rebuck et al. researchgate.net |

| Ipratropium + Oxtriphylline | 22 Asthmatics | No decline in bronchodilator responsiveness over one month, unlike regimens with fenoterol. | Rebuck et al. researchgate.net |

| Fenoterol + Oxtriphylline | 22 Asthmatics | Showed a decline in bronchodilator responsiveness after one month, suggesting tolerance development. | Rebuck et al. researchgate.net |

Exploration in Non-Respiratory Therapeutic Areas

The therapeutic action of oxtriphylline is derived from its active moiety, theophylline. Consequently, research into non-respiratory applications has centered on theophylline and its effects on various physiological systems beyond the airways.

Neuroprotective Research and Potential Applications in Neurodegenerative Conditions (e.g., Alzheimer's Disease, Parkinson's Disease)

The potential neuroprotective effects of theophylline have been an area of growing interest. Its ability to act as an adenosine (B11128) receptor antagonist is a key mechanism underlying this research, as adenosine signaling is deeply involved in neuronal function and pathology.

In the context of Alzheimer's Disease , research has focused on the multifaceted nature of the disease. Theophylline and its derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme central to the cholinergic hypothesis of Alzheimer's. nih.govnih.gov Studies have explored the synthesis of novel theophylline derivatives designed to prevent the activity of both AChE and β-secretase (BACE1), another key enzyme in the formation of amyloid-beta plaques. nih.gov Some of these hybrid compounds have demonstrated an ability to inhibit AChE in the micromolar range, suggesting that the theophylline structure could serve as a valuable scaffold for developing new anti-Alzheimer's agents. nih.govnih.gov

In Parkinson's Disease , the rationale for theophylline's use stems from its antagonism of adenosine A2A receptors, which are known to inhibit dopamine (B1211576) release. researchgate.netnih.gov By blocking these receptors, theophylline could potentially enhance dopaminergic neurotransmission, which is deficient in Parkinson's patients. An open-label trial involving fifteen patients with Parkinson's disease investigated treatment with a slow-release theophylline preparation. researchgate.netnih.govcapes.gov.br The study reported significant improvements in mean objective disability scores, with eleven of the participants reporting moderate or marked subjective improvement. researchgate.netnih.gov Furthermore, theophylline is recognized as a metabolite of caffeine (B1668208), and it is believed to contribute to and extend the neuroprotective effects observed with long-term caffeine consumption. nih.gov These findings suggest that theophylline might be a useful adjunct in the therapeutic management of Parkinson's disease. researchgate.netnih.gov

Investigation of Vascular Smooth Muscle Relaxation in Cardiovascular Disease Research (e.g., Heart Failure, Hypertension)

The cardiovascular effects of theophylline, the active component of oxtriphylline, have been explored, particularly its impact on vascular smooth muscle and cardiac performance. The mechanisms behind these effects include the relaxation of smooth muscle in pulmonary blood vessels. drugbank.com

In Heart Failure research, studies have demonstrated beneficial hemodynamic effects. A notable study administered oxtriphylline (referred to as theophylline choline) as a single oral dose to nine patients in chronic left ventricular failure. nih.govnih.gov The results showed a statistically significant improvement in cardiac function, characterized by an increase in cardiac output and a reduction in both left ventricular filling pressure and right atrial pressure. nih.govnih.gov These changes occurred without a significant alteration in systemic vascular resistance, suggesting the improvement was likely due to a positive inotropic effect on the heart muscle. nih.govnih.gov This research highlights a beneficial acute hemodynamic effect of the compound in chronic cardiac failure. nih.gov

The table below summarizes the key hemodynamic changes observed in the study on patients with chronic heart failure after a single oral dose of oxtriphylline.

Table 1: Hemodynamic Effects of Oxtriphylline in Chronic Heart Failure Patients

| Hemodynamic Parameter | Baseline (Mean ± SEM) | Post-Dose (Mean ± SEM) | P-value |

|---|---|---|---|

| Cardiac Index (L/min/m²) | 1.75 ± 0.14 | 2.04 ± 0.11 | <0.02 |

| Left Ventricular Filling Pressure (mmHg) | 27 ± 2.4 | 22 ± 1.5 | <0.01 |

| Right Atrial Pressure (mmHg) | 5 ± 1.3 | 3 ± 2.0 | <0.05 |

| Mean Systemic Arterial Pressure (mmHg) | 80 ± 3 | 86 ± 3.5 | <0.05 |

In the context of Hypertension , the effects of theophylline are less clear. Its vasodilatory properties, which contribute to reducing pulmonary vascular resistance, suggest a potential to lower systemic blood pressure. nih.govnih.gov However, clinical evidence is not robust. Some research indicates that theophylline does not cause significant changes in systemic blood pressure in certain patient populations. researchgate.net One study in patients with congestive heart failure and healthy subjects found that while theophylline increased heart rate and systolic blood pressure in healthy controls, the effect was not significant when compared to a placebo. ahajournals.org Therefore, while the mechanism of vascular smooth muscle relaxation is established, its therapeutic application in systemic hypertension remains an area for further investigation.

Toxicological Profile and Mechanisms of Adverse Events

Concentration-Dependent Toxicity

The toxicity of oxtriphylline (B85587) is directly related to the serum concentration of its active metabolite, theophylline (B1681296). nih.govyorkhospitals.nhs.uk A narrow therapeutic window means that even slight elevations above the therapeutic range can lead to adverse effects. nih.govmedscape.com

Relationship Between Elevated Serum Theophylline Concentrations and Adverse Event Incidence

There is a clear correlation between the concentration of theophylline in the serum and the occurrence and severity of adverse events. drugs.com While mild, caffeine-like side effects such as nausea, vomiting, headache, and insomnia can occur at therapeutic levels (10-20 mcg/mL), more severe reactions become increasingly likely as concentrations exceed this range. medscape.comdrugs.com

Above 20 mcg/mL: The frequency and severity of adverse reactions increase, with the potential for persistent vomiting, cardiac arrhythmias, and intractable seizures. drugs.comdrugs.com In one study, approximately 75% of individuals with theophylline levels greater than 25 mg/L experienced some form of toxicity. dynamed.com

40-60 mcg/mL: In cases of chronic exposure, severe complications like cardiac dysrhythmias and seizures can be observed at these levels. medscape.com Tachyarrhythmias are almost universal if the serum level exceeds 40 mg/L. dynamed.com

80-100 mcg/mL: With acute overdose, severe complications including cardiac dysrhythmias, seizures, and even death can occur at these high concentrations. medscape.comnih.gov

It is important to note that serious adverse events like ventricular arrhythmias or seizures can sometimes be the first signs of toxicity, without being preceded by milder symptoms. hres.ca

Predictive Value of Serum Concentration Monitoring for Toxicity Assessment

Monitoring serum theophylline levels is the most reliable method for predicting and assessing toxicity. yorkhospitals.nhs.ukhres.ca Regular monitoring helps in adjusting dosage to maintain therapeutic concentrations while minimizing the risk of adverse events. yorkhospitals.nhs.uknih.gov

Therapeutic Range: Generally, maintaining peak serum theophylline concentrations between 10 and 15 mcg/mL provides therapeutic benefits while minimizing the risk of serious adverse events. drugs.com However, some patients may experience adverse effects even within the 10-20 mg/litre range. sps.nhs.uk

Predicting Severe Toxicity: In acute overdose situations, major toxicity usually doesn't occur until serum levels are significantly elevated (e.g., > 60 mg/L). dynamed.com For chronic toxicity, life-threatening events can occur even without highly elevated peak levels, and hemodialysis is considered at levels greater than 60 mg/L. litfl.comlongdom.org

Salivary Theophylline Levels: Some studies suggest that salivary theophylline levels can be a reliable predictor of serum levels, offering a non-invasive monitoring alternative. nih.govnih.govbrieflands.com One study found a strong correlation between serum and saliva concentrations. brieflands.com

Table 1: Theophylline Serum Concentration and Associated Toxicity

| Serum Theophylline Concentration | Associated Adverse Events and Risks |

| 5-15 µg/mL | Therapeutic range for adults in the treatment of asthma. medscape.com |

| 10-20 mcg/mL | Therapeutic range, but adverse effects can still occur. medscape.comsps.nhs.uk |

| > 20 mcg/mL | Increased frequency and severity of adverse reactions, including persistent vomiting, cardiac arrhythmias, and intractable seizures. medscape.comdrugs.comdrugs.com |

| > 25 mg/L | Approximately 75% of individuals experience some toxicity. dynamed.com |

| > 40 mg/L | Tachyarrhythmias are almost universally present. dynamed.com |

| 40-60 mcg/mL | Severe complications (cardiac dysrhythmias, seizures) in chronic intoxication. medscape.com |

| > 60 mg/L | Major toxicity in acute overdose; hemodialysis is considered. dynamed.comlitfl.com |

| 80-100 mcg/mL | Severe complications (cardiac dysrhythmias, seizures, death) in acute overdose. medscape.comnih.gov |

Neurological Adverse Event Mechanisms

Oxtriphylline, through its active metabolite theophylline, can cause a range of neurological adverse events by stimulating the central nervous system (CNS). hres.capatsnap.com

Pathophysiology of Seizures Associated with Oxtriphylline Exposure

The precise mechanism of theophylline-induced seizures has not been definitively determined. drugs.com However, several theories exist:

Adenosine (B11128) Receptor Antagonism: Theophylline is a competitive antagonist of adenosine receptors. nih.govlitfl.com Specifically, antagonism of the adenosine A1 receptor is thought to contribute to the proconvulsant effects of methylxanthines. scielo.org.mx

Phosphodiesterase Inhibition: At higher doses, theophylline inhibits phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP). nih.govpatsnap.com Elevated cAMP levels can facilitate the mobilization of calcium and create an imbalance between GABA and N-MDA neurotransmitters, which may lead to seizures. ijrcs.org

Other Proposed Mechanisms: Other potential mechanisms include alterations in intracellular calcium transport. litfl.com

Seizures associated with oxtriphylline are often focal with secondary generalization. drugs.com While they are more common with elevated serum concentrations, they can occur even at therapeutic levels, particularly in patients with underlying neurological conditions or in the elderly. drugs.comdrugs.commedlink.com

Mechanisms Underlying Central Nervous System Manifestations (e.g., Nervousness, Tremor, Insomnia, Headache, Dizziness)

The CNS stimulatory effects of oxtriphylline are responsible for adverse events such as nervousness, tremor, insomnia, headache, and dizziness. hres.capatsnap.com These effects are also linked to the primary mechanisms of action of theophylline:

Adenosine Receptor Blockade: By blocking adenosine receptors, theophylline reduces the inhibitory effects of adenosine on the CNS, leading to increased neuronal firing and the observed stimulant effects. nih.gov

Catecholamine Release: Theophylline can cause the endogenous release of catecholamines, which further contributes to CNS stimulation. nih.govmedscape.com

These symptoms tend to worsen as serum theophylline concentrations increase. drugs.com

Cardiovascular Adverse Event Mechanisms

Oxtriphylline can induce significant cardiovascular adverse events, primarily through the actions of theophylline on the heart and vasculature. The main mechanisms include:

Adenosine Receptor Antagonism: Blockade of adenosine receptors by theophylline can lead to tachycardia and cardiac arrhythmias. nih.govbiotech-asia.org

Phosphodiesterase Inhibition: Inhibition of phosphodiesterase increases intracellular cAMP, leading to increased adrenergic activation. nih.gov This results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart. hres.cahres.ca

Catecholamine Release: Theophylline stimulates the release of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. nih.govmedscape.com Elevated levels of these catecholamines can lead to sinus tachycardia, and more severe arrhythmias such as atrial or ventricular tachycardia. nih.govdrugs.combiotech-asia.org In cases of theophylline toxicity, epinephrine levels can be 4 to 8 times higher than normal. biotech-asia.org